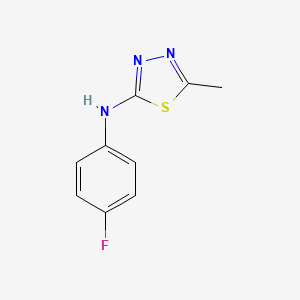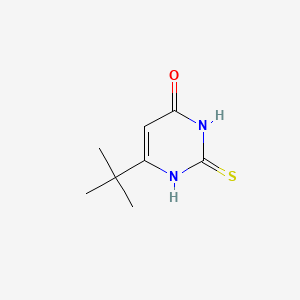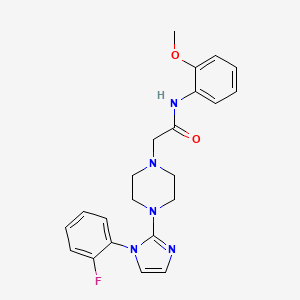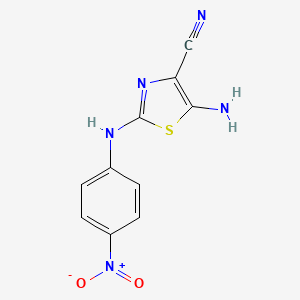
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H21F3N4O and its molecular weight is 366.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The synthesis of related compounds often involves multi-step chemical reactions. For example, the creation of novel isoxazolines and isoxazoles through [3+2] cycloaddition, utilizing N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrates the complexity and creativity in designing molecules for specific applications. These processes involve intramolecular cyclization, condensation with arylnitrile oxides, and regiospecific 1,3-dipolar cycloaddition, highlighting the intricate methodologies used in the synthesis of these compounds (Rahmouni et al., 2014).
Coordination Complexes and Antioxidant Activity
Another area of interest is the formation of coordination complexes using pyrazole-acetamide derivatives, which have been characterized and analyzed for their antioxidant activity. This indicates a potential application in the development of antioxidants, which are crucial for protecting cells from oxidative damage. The study on Co(II) and Cu(II) coordination complexes illustrates how these compounds can form supramolecular architectures through hydrogen bonding, contributing to their antioxidant properties (Chkirate et al., 2019).
Antimicrobial and Antitumor Applications
Compounds related to "N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide" have also been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, the creation of new heterocycles incorporating the antipyrine moiety and their evaluation as antimicrobial agents show the potential health-related applications of these compounds. Such studies demonstrate the versatility of these compounds in combating various diseases and conditions (Bondock et al., 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with piperidine, followed by the reaction of the resulting product with 4-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole. The final step involves the reaction of the resulting product with N-(tert-butoxycarbonyl)glycine to yield the desired compound.", "Starting Materials": [ "5-methyl-1H-pyrazole-3-carboxylic acid", "piperidine", "4-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole", "N-(tert-butoxycarbonyl)glycine" ], "Reaction": [ "Step 1: 5-methyl-1H-pyrazole-3-carboxylic acid is reacted with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methyl-1H-pyrazole-3-carboxamide.", "Step 2: The product from step 1 is reacted with 4-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) to yield N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)pyrazole-4-carboxamide.", "Step 3: The product from step 2 is reacted with N-(tert-butoxycarbonyl)glycine in the presence of a coupling agent such as DCC and a catalyst such as DMAP to yield the desired compound, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide." ] } | |
CAS番号 |
2034201-46-0 |
分子式 |
C18H21F3N4O |
分子量 |
366.388 |
IUPAC名 |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H21F3N4O/c1-12-9-16(24-23-12)25-7-5-15(6-8-25)22-17(26)11-13-3-2-4-14(10-13)18(19,20)21/h2-4,9-10,15H,5-8,11H2,1H3,(H,22,26)(H,23,24) |
InChIキー |
TXTUYGVPFIALBD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-bromophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2798051.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2798054.png)
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2798055.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide](/img/structure/B2798056.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea](/img/structure/B2798061.png)
![Ethyl 2-[2-(carbamoyl(hydroxyimino)methyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2798062.png)

![[1-(2-Chloropyridine-4-carbonyl)-3-(propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2798067.png)
![N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2798068.png)

